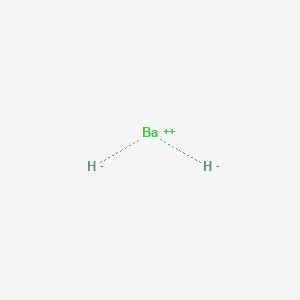

氢化钡(BaH2)

描述

Synthesis Analysis

Barium hydride is typically synthesized under high-pressure conditions. For example, the formation of barium superhydride (BaH12), a compound related to BaH2, occurs at pressures from 75 to 173 GPa, showcasing the extreme conditions under which these compounds are formed. This process involves the in situ generation of hydrogen from ammonia borane (NH3BH3), leading to the creation of previously unknown superhydrides like BaH12, which demonstrates the complex and high-pressure environments needed for BaH2 related syntheses (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of barium hydride and its variants can be quite complex. For instance, BaH12 is identified to contain H2 and H3− molecular units along with detached H12 chains, which arise due to a Peierls-type distortion of the cubic cage structure. This highlights the diverse molecular structures that can be formed within the barium-hydrogen system, depending on the synthesis conditions and the specific barium hydride compound being formed (Chen et al., 2021).

Chemical Reactions and Properties

Barium hydride participates in various chemical reactions, owing to its reducing properties and ability to release hydrogen. It acts as a precursor for synthesizing other barium compounds and can be involved in reactions under high pressure and temperature to form complex hydrides. The discovery of superhydrides like BaH12, which exhibit semimetallic properties and demonstrate superconductivity, underscores the significant chemical properties of barium hydride compounds under extreme conditions (Chen et al., 2021).

Physical Properties Analysis

Barium hydrides, depending on their specific form (e.g., BaH2, BaH12), exhibit a range of physical properties from ionic conductivities, as seen in barium nitride-hydride (Ba2NH), to metallic conductivities and superconductivity in cases like BaH12 under high pressure. These properties make barium hydrides of interest for applications in conducting materials and superconductors (Altorfer et al., 1994).

Chemical Properties Analysis

The chemical properties of barium hydride include strong reducing capabilities and the ability to form various stable and metastable hydrides under different conditions. The synthesis of BaH12, for example, reveals the potential for barium hydrides to bond with hydrogen in complex ways, leading to materials with interesting chemical and superconducting properties under extreme pressures (Chen et al., 2021).

科学研究应用

高压相变:BaH2 表现出有趣的压力相关结构和振动特性。在高压(高达 22 GPa)下,它经历了一级结构相变,这可能对理解金属氢化物和离子型 AX2 化合物具有影响 (Smith, Desgreniers, Tse, & Klug, 2007).

电子和弹性性质:使用赝势方法研究了氢化钡 BaH2 的结构、电子和弹性性质。这项研究提供了对 BaH2 与其他类似氢化物相比的行为的见解 (Gridani, Bouzaidi, & Mouhtadi, 2002).

分子金属 BaH12 的合成:BaH12 是一种新型的氢化钡,在特定条件下表现出金属导电性和超导性等性质。这一发现增加了我们对富氢材料及其潜在超导性质的理解 (Chen 等人,2021).

BaH 分子的光谱学:已经对一氢化钡 (BaH) 进行了研究,显示了将激光冷却和捕获技术扩展到双原子氢化物的进展。这可能对分子束研究和相关应用产生影响 (Iwata, McNally, & Zelevinsky, 2017).

在氨合成中的应用:BaH2 已被证明与钴具有协同作用,显着提高了氨合成中的低温活性。这为传统的能源密集型氨生产方法提供了一种潜在的替代方案 (Gao 等人,2017).

高离子电导率:BaH2 在高温相中表现出氢化物离子 (H-) 的高离子电导率,表明其在离子导电电解质材料等电化学应用中的潜在用途 (Verbraeken, Cheung, Suard, & Irvine, 2015).

辐射寿命测量:通过激光光谱研究 BaH 的 B 2Σ+ 态,提供了有关 BaH 辐射寿命的宝贵数据,这对于理解其光谱性质至关重要 (Berg, Ekvall, Hishikawa, & Kelly, 1997).

安全和危害

When handling Barium hydride, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

barium(2+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYQMQIZFKTCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium hydride (BaH2) | |

CAS RN |

13477-09-3 | |

| Record name | Barium hydride (BaH2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydride (BaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。